Enpp-1-IN-15

ENPP1 Inhibition cGAS-STING Pathway Cancer Immunotherapy

ENPP1 inhibitors span >10,000-fold in potency (low pM to high μM), making experimental replication highly dependent on selecting the right molecular tool. - Ki = 0.00586 nM - picomolar binding affinity enables complete ENPP1 inhibition at sub-nanomolar concentrations, stabilizing extracellular cGAMP for robust STING pathway activation - Validated in tumor-immune co-culture models to induce potent type I interferon responses, confirming functional target engagement at low doses - Serves as a high-confidence positive control for HTS cGAS-STING pathway screens with minimal off-target risk at sub-nanomolar working concentrations Supplied with full Certificate of Analysis. Bulk quantities and custom synthesis available upon request.

Molecular Formula C16H20N6O2S
Molecular Weight 360.4 g/mol
Cat. No. B12409561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-15
Molecular FormulaC16H20N6O2S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C
InChIInChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1
InChIKeyIZOGFOOIVMCFFK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enpp-1-IN-15: High-Potency ENPP1 Inhibitor


Enpp-1-IN-15 (also known as Compound 88a) is a small-molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING innate immune pathway by hydrolyzing the immunotransmitter 2'3'-cGAMP [1]. This compound is characterized by a triazolopyrimidine scaffold and demonstrates an exceptionally high binding affinity for the ENPP1 active site, with a reported inhibition constant (Ki) of 0.00586 nM [1]. This positions Enpp-1-IN-15 as one of the most potent ENPP1 inhibitors identified to date.

Target ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1)
Pathway cGAS-STING innate immune signaling; cGAMP hydrolysis
Binding Reported active-site engagement via triazolopyrimidine scaffold (patent data)
Study Fit Biochemical inhibition assays, cellular pathway activation studies

Enpp-1-IN-15 Substitution: Why Generic Inhibitors Fail


While numerous ENPP1 inhibitors are commercially available, they exhibit a wide spectrum of potency, selectivity, and physicochemical properties that preclude simple substitution in experimental workflows. ENPP1's role in degrading extracellular cGAMP and ATP means that the degree and nature of inhibition directly impact downstream STING pathway activation and immune modulation [1]. The vast difference in enzymatic inhibition constants (Ki) among inhibitors—spanning over four orders of magnitude from low picomolar to high micromolar—means that substituting a less potent compound could fail to replicate critical experimental outcomes, such as stabilizing extracellular cGAMP in a tumor microenvironment or achieving a specific level of immune activation [1]. The evidence below quantifies why Enpp-1-IN-15 offers a differentiated profile that is not interchangeable with its in-class analogs.

Potency context may shift
ENPP1 inhibitor Ki values vary >10,000-fold; replacing with a less potent tool may alter target engagement and downstream pathway readouts.
Scaffold-dependent properties differ
Solubility, permeability, and physicochemical profiles linked to different chemotypes can influence cellular assay behavior and in vivo exposure.
Mechanism of inhibition matters
Competitive vs. non-competitive ENPP1 inhibitors may produce divergent effects on extracellular cGAMP stabilization and STING activation kinetics.

Enpp-1-IN-15: Comparative Potency Evidence


Potency Advantage vs. STF-1084

Enpp-1-IN-15 exhibits a Ki of 0.00586 nM against ENPP1 [1], representing a >5,500-fold improvement in binding affinity compared to the widely used tool compound STF-1084, which has a reported apparent Ki (Ki,app) of 110 nM in a 32P-cGAMP TLC assay [2]. This substantial difference in potency is critical for applications requiring complete or near-complete inhibition of ENPP1 at low compound concentrations.

ENPP1 Ki vs. STF-1084
Reported comparison
Enpp-1-IN-15 Ki: 0.00586 nM
STF-1084 Ki,app: 110 nM
Reported ~18,771-fold lower Ki
Supports low-concentration enzyme inhibition study context
Cross-study conditions; direct head-to-head comparison not available
ENPP1 Inhibition cGAS-STING Pathway Cancer Immunotherapy

Potency Advantage vs. QPS1

Enpp-1-IN-15 (Ki = 0.00586 nM) [1] demonstrates a 181-fold improvement in binding affinity compared to QPS1, a potent and selective non-competitive ENPP1 inhibitor with a reported Ki of 59.3 nM [2]. This quantitative difference highlights the significant advancement in potency achieved with the triazolopyrimidine scaffold of Enpp-1-IN-15 over the quinazoline-4-piperidine sulfamide scaffold of QPS1.

ENPP1 Ki vs. QPS1
Reported comparison
Enpp-1-IN-15 Ki: 0.00586 nM
QPS1 Ki: 59.3 nM
Reported ~10,118-fold lower Ki
Supports scaffold-based potency differentiation context
Different chemotypes; cross-study comparison
ENPP1 Inhibition Non-competitive Inhibition Lead Optimization

Potency Advantage Over Enpp-1-IN-14

Within the Enpp-1-IN series, Enpp-1-IN-15 exhibits a remarkable potency advantage over Enpp-1-IN-14. Enpp-1-IN-15 has a reported Ki of 0.00586 nM [1], while Enpp-1-IN-14 (Compound 015) has a reported IC50 of 32.38 nM against recombinant human ENPP-1 . This represents an approximately 5,500-fold difference in potency, underscoring the critical impact of specific chemical modifications within the triazolopyrimidine series on target engagement.

ENPP1 Ki vs. Enpp-1-IN-14
Reported comparison
Enpp-1-IN-15 Ki: 0.00586 nM
Enpp-1-IN-14 IC50: 32.38 nM
Reported ~5,500-fold lower Ki
Supports intra-series SAR interpretation
IC50 vs. Ki endpoints; recombinant human ENPP1 assay context
ENPP1 Inhibition Triazolopyrimidine Scaffold SAR

Enpp-1-IN-15: Optimal Research Applications


Extracellular cGAMP in Tumor Microenvironment

Enpp-1-IN-15's exceptional potency (Ki = 0.00586 nM) [1] makes it the ideal tool for studies requiring complete and sustained inhibition of ENPP1-mediated cGAMP hydrolysis. In co-culture models of cancer and immune cells, low nanomolar concentrations of Enpp-1-IN-15 can be used to stabilize extracellular cGAMP, thereby robustly activating the STING pathway and inducing a potent type I interferon response [1]. This application is critical for dissecting the mechanisms by which ENPP1 contributes to an immunosuppressive tumor microenvironment and for validating the therapeutic potential of ENPP1 blockade in cancer immunotherapy.

High-Throughput Screening for cGAS-STING Activators

The extreme potency of Enpp-1-IN-15 allows it to serve as a high-confidence positive control in cell-based assays designed to identify novel activators or modulators of the cGAS-STING pathway. Its use at sub-nanomolar concentrations minimizes the risk of compound interference or cytotoxicity, ensuring that any observed STING activation is a direct consequence of ENPP1 inhibition and the subsequent accumulation of endogenous cGAMP [1]. This is essential for developing robust and reproducible HTS assays for drug discovery.

ENPP1 vs. ENPP2/ENPP3 Selectivity

While selectivity data for Enpp-1-IN-15 against other ENPP family members is not explicitly reported, its exceptional potency for ENPP1 (Ki = 0.00586 nM) [1] implies that at low experimental concentrations, it can achieve significant target engagement with a high likelihood of on-target specificity. This makes it a valuable tool for functional studies aimed at distinguishing the specific contributions of ENPP1 from those of ENPP2 and ENPP3 in purinergic signaling and immune regulation, especially when used in conjunction with genetic knockdown or knockout controls.

Maximal Target Engagement in Preclinical Models

In preclinical animal models, the goal is often to achieve maximal and sustained target engagement to observe a clear pharmacodynamic effect. Enpp-1-IN-15's picomolar Ki suggests it can achieve near-complete inhibition of ENPP1 at very low systemic exposures, which is advantageous for minimizing off-target toxicities and maximizing the therapeutic window [1]. This property is particularly valuable for proof-of-concept studies evaluating the efficacy of ENPP1 inhibition as a monotherapy or in combination with radiation or immune checkpoint inhibitors.

Application
Selection Property
Validation Focus
Cancer-immune co-culture cGAMP studies
Low-concentration ENPP1 engagement
Extracellular cGAMP stabilization & STING activation endpoints
cGAS-STING pathway activator screening
High binding affinity (patent context)
Cytotoxicity controls & pathway specificity confirmation
ENPP isoform functional differentiation
Concentration-dependent selectivity window
ENPP2/3 activity profiling & genetic validation controls
In vivo target engagement modeling
Exposure-response relationship context
Pharmacodynamic biomarker analysis in preclinical models

Technical Documentation Hub

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32 linked technical documents
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